molecular formula C13H11FO3S B6374905 3-Fluoro-4-(4-methylsulfonylphenyl)phenol CAS No. 1032825-06-1

3-Fluoro-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B6374905
CAS No.: 1032825-06-1
M. Wt: 266.29 g/mol
InChI Key: MJTAEQXBDMMNMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient catalyst recovery, and implementing robust purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-Fluoro-4-(4-methylsulfonylphenyl)benzaldehyde.

    Reduction: Formation of 3-Fluoro-4-(4-methylthiophenyl)phenol.

    Substitution: Formation of 3-Amino-4-(4-methylsulfonylphenyl)phenol.

Scientific Research Applications

3-Fluoro-4-(4-methylsulfonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(methylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.

    4-Fluoro-3-(methylsulfonyl)phenol: Similar structure but with the fluorine and hydroxyl groups in different positions.

    3-Fluoro-4-(methylthio)phenylphenol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

3-Fluoro-4-(4-methylsulfonylphenyl)phenol is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-fluoro-4-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAEQXBDMMNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684500
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-06-1
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-4′-(methylsulfonyl)-4-biphenylol (0.58 g, 71%) was prepared as a white solid from [4-(methylsulfonyl)phenyl]boronic acid (0.69 g, 3.38 mmol), 4-bromo-3-fluorophenol (0.6 g, 3.05 mmol), 2M Na2CO3 (18 mL) and Pd(PPh3)4 (30 mg, 0.03 mmol) in DME (18 mL) in a manner similar to Example 1, Step 1. 1H NMR (400 MHz, CDCl3): δ 7.98 (d, 2H, J=8.3 Hz), 7.69 (d, 2H, J=7.4 Hz), 7.40-7.30 (m, 1H), 6.80-6.65 (m, 2H), 5.10 (s, 1H), 3.09 (s, 3H); LRMS (ESI), m/z 267 (M+H).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

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